![molecular formula C16H11ClFNO3 B11483681 7-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11483681.png)
7-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
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Overview
Description
7-CHLORO-3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique chemical structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-fluorobenzaldehyde with chloroacetyl chloride to form an intermediate, which is then cyclized with indole-2,3-dione under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The purification process often involves recrystallization or chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in an alcohol .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-CHLORO-3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of key biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Shares similar structural features but differs in its boronic acid group.
3-Chloro-4-fluorophenylacetic acid: Another related compound with a carboxylic acid group instead of the indole moiety.
Uniqueness
7-CHLORO-3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of the indole core with chloro and fluoro substituents, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H11ClFNO3 |
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Molecular Weight |
319.71 g/mol |
IUPAC Name |
7-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C16H11ClFNO3/c17-12-3-1-2-11-14(12)19-15(21)16(11,22)8-13(20)9-4-6-10(18)7-5-9/h1-7,22H,8H2,(H,19,21) |
InChI Key |
NYXGDSCOAOIUJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C2(CC(=O)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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